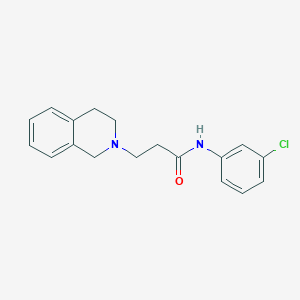

![molecular formula C14H21FN2O B248053 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide](/img/structure/B248053.png)

3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[Butyl(methyl)amino]-N-(2-fluorophenyl)propanamide, also known as flumazenil, is a benzodiazepine antagonist that is used to reverse the sedative effects of benzodiazepines. It was first synthesized in the 1980s and has been widely used in the medical field since then. Flumazenil is a potent and selective antagonist of the benzodiazepine receptor and has been used to treat a variety of conditions such as benzodiazepine overdose, anesthesia reversal, and anxiety disorders.

Mechanism of Action

Flumazenil works by binding to the benzodiazepine receptor and blocking the effects of benzodiazepines. Benzodiazepines are GABA-A receptor agonists and enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain. Flumazenil competes with benzodiazepines for binding to the receptor and can reverse the effects of benzodiazepines.

Biochemical and Physiological Effects:

Flumazenil has been shown to have a number of biochemical and physiological effects. It can increase heart rate and blood pressure, and can cause agitation and anxiety in some patients. It has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

Flumazenil has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the benzodiazepine receptor and can be used to study the effects of benzodiazepines on the brain. It is also relatively safe and has a low risk of side effects when used in appropriate doses.

However, there are some limitations to the use of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide in lab experiments. It has a short half-life and may need to be administered multiple times to maintain its effects. It also has a relatively low affinity for the benzodiazepine receptor compared to other benzodiazepine antagonists.

Future Directions

There are a number of future directions for research on 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide. One area of research is the development of more potent and selective benzodiazepine antagonists. Another area of research is the use of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide in the treatment of other conditions such as alcohol withdrawal and post-traumatic stress disorder. Additionally, there is ongoing research on the biochemical and physiological effects of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide and its potential use in the treatment of other neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide involves the reaction of 2-fluoro-5-nitrobenzoic acid with butylamine to form 2-fluoro-5-nitrobenzylbutylamine. This intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to form 2-fluoro-5-aminobenzylbutylamine. The final step involves the reaction of 2-fluoro-5-aminobenzylbutylamine with acetyl chloride to form 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide.

Scientific Research Applications

Flumazenil has been extensively studied in scientific research and has been found to have a variety of applications. One of the main applications of 3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide is in the treatment of benzodiazepine overdose. It has been shown to be effective in reversing the sedative effects of benzodiazepines and can help prevent respiratory depression and other complications associated with overdose.

Flumazenil has also been used in anesthesia reversal. It can be used to rapidly reverse the effects of benzodiazepines that are used as premedication in anesthesia. This can help reduce recovery time and improve patient outcomes.

properties

Product Name |

3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide |

|---|---|

Molecular Formula |

C14H21FN2O |

Molecular Weight |

252.33 g/mol |

IUPAC Name |

3-[butyl(methyl)amino]-N-(2-fluorophenyl)propanamide |

InChI |

InChI=1S/C14H21FN2O/c1-3-4-10-17(2)11-9-14(18)16-13-8-6-5-7-12(13)15/h5-8H,3-4,9-11H2,1-2H3,(H,16,18) |

InChI Key |

ZCGAGODWJGQSCO-UHFFFAOYSA-N |

SMILES |

CCCCN(C)CCC(=O)NC1=CC=CC=C1F |

Canonical SMILES |

CCCCN(C)CCC(=O)NC1=CC=CC=C1F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247971.png)

![Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247972.png)

![N-(2-chlorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B247977.png)

![3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247978.png)

![3-[benzyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247980.png)

![N-(3-chlorophenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B247984.png)

![N-(3-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247985.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247990.png)

![3-[benzyl(methyl)amino]-N-(3-chlorophenyl)propanamide](/img/structure/B247991.png)

![N-(3,5-dimethylphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247992.png)